5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid

Catalog No.
S829136
CAS No.
1189749-34-5
M.F
C17H19FN2O4
M. Wt
334.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-y...

CAS Number

1189749-34-5

Product Name

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid

IUPAC Name

5-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid

Molecular Formula

C17H19FN2O4

Molecular Weight

334.34 g/mol

InChI

InChI=1S/C17H19FN2O4/c18-12-4-5-13-14(10-12)24-19-17(13)11-6-8-20(9-7-11)15(21)2-1-3-16(22)23/h4-5,10-11H,1-3,6-9H2,(H,22,23)

InChI Key

WNIJWPIOKKTCBZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCCC(=O)O

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCCC(=O)O

Application in Antipsychotic Drugs

Application in Antibacterial Drugs

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid is a chemical compound characterized by its unique structure that includes a piperidine ring and a benzisoxazole moiety. The presence of a fluorine atom at the 6-position of the benzisoxazole enhances its biological activity and solubility. This compound is often explored in medicinal chemistry for its potential therapeutic applications.

The mechanism by which 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid might exert its potential antipsychotic effect remains unknown. Research on structurally similar compounds suggests they may interact with dopamine receptors in the brain, a pathway implicated in schizophrenia and other psychotic disorders []. However, further investigation is needed to elucidate the specific mechanism for this particular molecule.

The chemical reactivity of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid can be attributed to its functional groups. The carboxylic acid group can participate in esterification reactions, while the oxo group can undergo nucleophilic attacks. Additionally, the piperidine ring can undergo various substitutions, enabling further derivatization to enhance its pharmacological properties .

This compound exhibits significant biological activity, particularly in neuropharmacology. Its structure suggests potential interactions with neurotransmitter receptors, which may lead to effects on mood and cognition. Research indicates that derivatives of benzisoxazole compounds are often explored for their antipsychotic and anxiolytic properties, making this compound a candidate for further investigation in treating neuropsychiatric disorders .

The synthesis of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid generally involves several steps:

  • Formation of the Benzisoxazole: The initial step often includes the cyclization of appropriate precursors under acidic or basic conditions.
  • Piperidine Substitution: The introduction of the piperidine ring typically involves nucleophilic substitution reactions.
  • Final Assembly: The final product is assembled through coupling reactions that link the piperidine and benzisoxazole moieties with the pentanoic acid component.

These methods may vary based on specific reaction conditions and starting materials used .

5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid has potential applications in pharmaceuticals, particularly as a precursor in the synthesis of drugs targeting neuropsychiatric conditions. Its unique structure may also lend itself to research in developing new therapeutic agents with improved efficacy and reduced side effects .

Interaction studies involving this compound focus on its binding affinity to various receptors in the central nervous system. Preliminary studies suggest that it may interact with dopamine and serotonin receptors, which are critical in regulating mood and behavior. Further studies are needed to elucidate its full pharmacological profile and potential side effects .

Several compounds share structural similarities with 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleContains a piperidine and benzisoxazoleDirectly related as a precursor
PaliperidoneA derivative of benzisoxazoleKnown antipsychotic agent
EzetimibeContains nitrogen heterocyclesUsed for cholesterol management

These compounds illustrate varying degrees of biological activity and therapeutic applications, highlighting the uniqueness of 5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid within this chemical class .

XLogP3

1.7

Dates

Last modified: 08-16-2023

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